molecular formula C14H14N2O4S B2479183 Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate CAS No. 392248-54-3

Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate

Cat. No.: B2479183
CAS No.: 392248-54-3
M. Wt: 306.34
InChI Key: MFBYHISZJXVBKA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with phen

Biological Activity

Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's synthesis, structural characteristics, and biological activity, supported by relevant research findings and data.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps, including the formation of the thiazole ring and the introduction of the phenoxyacetamido group. The compound can be synthesized from ethyl 2-aminothiazole-4-carboxylate through various chemical reactions, which often include acylation and esterification processes.

Key Structural Data:

  • Molecular Formula: C13_{13}H14_{14}N2_{2}O3_{3}S
  • Molecular Weight: 278.33 g/mol
  • Functional Groups: Thiazole ring, phenoxy group, amide linkage

Antimicrobial Properties

Thiazole derivatives, including this compound, have demonstrated notable antimicrobial activity against various strains of bacteria and fungi. Research indicates that these compounds can inhibit the growth of pathogens through mechanisms that may involve interference with essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown efficacy in inhibiting cancer cell proliferation in vitro, particularly against certain cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study conducted on various cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited a dose-dependent inhibition of cell growth. The results indicated that at concentrations above 10 µM, significant cytotoxic effects were observed.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa12
MCF-715
A54920

The mechanism by which this compound exerts its biological activity is believed to involve the inhibition of specific enzymes or receptors that are crucial for cellular metabolism and proliferation. Molecular docking studies suggest interactions with key targets involved in cancer progression and microbial resistance.

Scientific Research Applications

Antitumor Activity

Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate and its analogs have been investigated for their antitumor properties. A study highlighted the synthesis of several thiazole derivatives, which were tested against a panel of human tumor cell lines by the National Cancer Institute. Notably, one derivative exhibited remarkable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM, demonstrating significant potential for further development in cancer therapy .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineGI50 Value (µM)
This compoundRPMI-8226 (Leukemia)0.08
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateBroad Spectrum (NCI)38.3

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research involving derivatives of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate demonstrated promising results against various bacterial strains, including Bacillus subtilis and Aspergillus niger. The derivatives showed minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylateBacillus subtilisVaries
Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylateAspergillus nigerVaries

Influence on Gene Expression

Recent studies have explored the role of this compound in regulating gene expression, particularly focusing on the octamer-binding transcription factor 4 (Oct3/4), which is crucial for maintaining pluripotency in stem cells. Compounds derived from this structure have shown efficacy in enhancing Oct3/4 expression, thus contributing to advancements in regenerative medicine and stem cell research .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that optimize yield and purity. Understanding the structure-activity relationship is crucial for developing more potent analogs. Modifications to the thiazole core or substituents on the phenoxy group can significantly influence biological activity .

Table 3: Structure-Activity Relationships of Thiazole Derivatives

ModificationBiological Activity
Substitution on thiazole coreEnhanced antitumor activity
Variation in phenoxy groupAltered antimicrobial properties

Properties

IUPAC Name

ethyl 2-[(2-phenoxyacetyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-2-19-13(18)11-9-21-14(15-11)16-12(17)8-20-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBYHISZJXVBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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